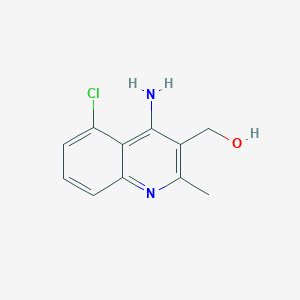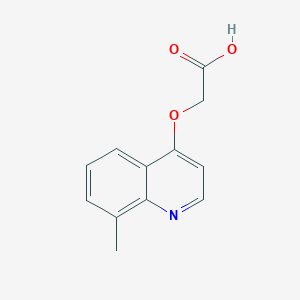
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid is a chemical compound with the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid typically involves the reaction of 7-hydroxycoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-ketocoumarin derivatives, while reduction of the carbonyl group can produce 7-hydroxy-2H-chromen-8-ylmethanol .
Scientific Research Applications
2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the coumarin ring can interact with enzymes and receptors. These interactions can modulate biological processes such as oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Shares the coumarin core structure but lacks the acetic acid moiety.
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure but with the acetic acid group at a different position.
Umbelliferone: Another coumarin derivative with similar biological activities.
Uniqueness
2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid is unique due to the presence of both the hydroxyl and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
15176-77-9 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(7-hydroxy-2-oxochromen-8-yl)acetic acid |
InChI |
InChI=1S/C11H8O5/c12-8-3-1-6-2-4-10(15)16-11(6)7(8)5-9(13)14/h1-4,12H,5H2,(H,13,14) |
InChI Key |
XCZKMROBTJUSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


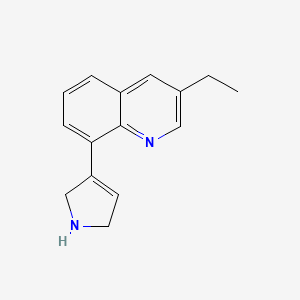
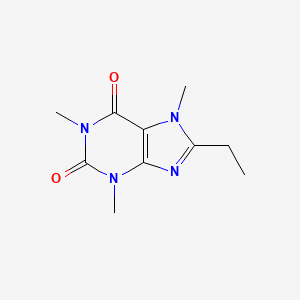

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)
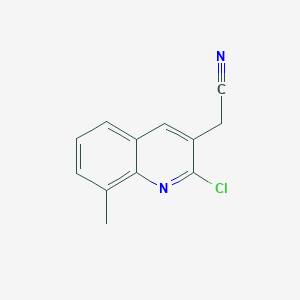
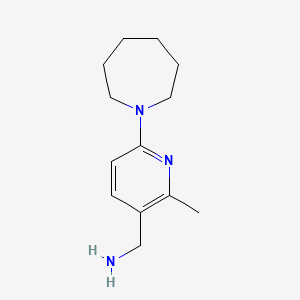
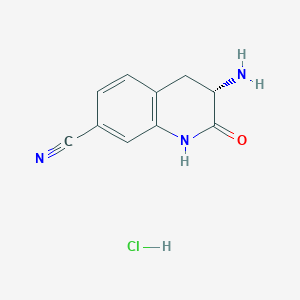
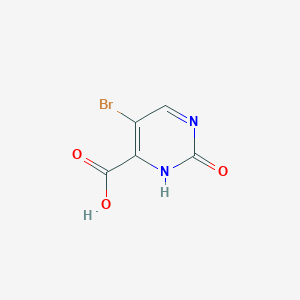

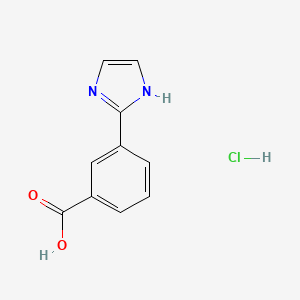
![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)

